N-[(2-chlorophenyl)methyl]-4-[(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-4-[(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-4-[(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be attached through a Friedel-Crafts alkylation reaction.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-4-[(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-4-[(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Chemical Biology: Employed in the design of molecular probes for biological imaging.
Industrial Applications: Potential use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-4-[(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-chlorophenyl)methyl]-4-[(1-{[(2-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide
- **N-[(2-fluorophenyl)methyl]-4-[(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide
Uniqueness
N-[(2-chlorophenyl)methyl]-4-[(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct physicochemical properties and biological activities. This dual substitution pattern can enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C31H24ClFN4O4 |
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Molecular Weight |
571.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[[1-[2-(2-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C31H24ClFN4O4/c32-24-9-3-1-7-22(24)17-34-29(39)21-15-13-20(14-16-21)18-37-30(40)23-8-2-6-12-27(23)36(31(37)41)19-28(38)35-26-11-5-4-10-25(26)33/h1-16H,17-19H2,(H,34,39)(H,35,38) |
InChI Key |
BMDVVUNIYMUGAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5F)Cl |
Origin of Product |
United States |
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